molecular formula C14H22N2O2 B6637453 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol

2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol

Cat. No.: B6637453
M. Wt: 250.34 g/mol
InChI Key: YBKYECOLRZDFBR-UHFFFAOYSA-N
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Description

2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for the development of various therapeutic agents.

Properties

IUPAC Name

2-[[4-(1-hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-3-4-14(18)13(15-10)9-16-7-5-12(6-8-16)11(2)17/h3-4,11-12,17-18H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKYECOLRZDFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CN2CCC(CC2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethylene oxide or ethylene chlorohydrin.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a condensation reaction with a suitable pyridine derivative, such as 3-hydroxypyridine.

Industrial Production Methods

In industrial settings, the production of 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkyl halides, acyl halides, and amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of various substituted piperidine or pyridine derivatives.

Scientific Research Applications

2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol
  • 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-5-methylpyridin-3-ol
  • 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-ethylpyridin-3-ol

Uniqueness

2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group and the specific positioning of the methyl group on the pyridine ring contribute to its unique reactivity and potential therapeutic applications.

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